Benzyl-PEG2-MS

Nucleophilic substitution SN2 kinetics Leaving group ability

Benzyl-PEG2-MS (2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate, CAS 150272-33-6) is a heterobifunctional polyethylene glycol (PEG)-based linker compound with molecular formula C12H18O5S and molecular weight 274.33 g/mol. The compound features a benzyl protecting group at one terminus and a methanesulfonate (mesylate) leaving group at the other, separated by a two-unit PEG spacer (PEG2).

Molecular Formula C12H18O5S
Molecular Weight 274.34 g/mol
CAS No. 150272-33-6
Cat. No. B3104835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG2-MS
CAS150272-33-6
Molecular FormulaC12H18O5S
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C12H18O5S/c1-18(13,14)17-10-9-15-7-8-16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
InChIKeyJITMDLGZONISDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-PEG2-MS (CAS 150272-33-6): Technical Specifications and Procurement Parameters for PROTAC Linker Selection


Benzyl-PEG2-MS (2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate, CAS 150272-33-6) is a heterobifunctional polyethylene glycol (PEG)-based linker compound with molecular formula C12H18O5S and molecular weight 274.33 g/mol . The compound features a benzyl protecting group at one terminus and a methanesulfonate (mesylate) leaving group at the other, separated by a two-unit PEG spacer (PEG2) . It is supplied as a solid with purity specifications typically ≥98% and is primarily utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where it serves as a linker component connecting an E3 ubiquitin ligase ligand to a target protein ligand .

Why Benzyl-PEG2-MS Cannot Be Interchanged with Other PEG-Based PROTAC Linkers Without Consequence


Substituting Benzyl-PEG2-MS with another PEG-based PROTAC linker introduces multiple variables that directly impact synthetic yield, PROTAC efficacy, and experimental reproducibility. The PEG chain length (PEG2 vs. PEG1 or PEG4) alters linker flexibility and spatial orientation between the two ligands, which has been shown to critically affect ternary complex formation and degradation efficiency in PROTAC systems [1]. The leaving group identity (mesylate vs. bromide or tosylate) governs nucleophilic substitution kinetics and reaction optimization requirements . Additionally, the benzyl protecting group's orthogonal deprotection chemistry (hydrogenolysis) relative to other common protecting groups dictates downstream synthetic compatibility . These differences cannot be compensated for by simply adjusting stoichiometry.

Benzyl-PEG2-MS: Quantified Differentiation Evidence Against Closest Analogs and Functional Alternatives


Mesylate Leaving Group Reactivity: Intermediate Kinetic Profile Between Bromide and Tosylate Enables Controlled SN2 Substitution

Benzyl-PEG2-MS contains a methanesulfonate (mesylate, OMs) leaving group that exhibits an intermediate reactivity profile in nucleophilic substitution (SN2) reactions. Class-level inference from leaving group comparisons establishes that mesylate is significantly more reactive than tosylate but less reactive than bromide or iodide, providing a balanced window for conjugation optimization . This intermediate reactivity reduces the risk of premature hydrolysis associated with highly reactive halides while avoiding the sluggish kinetics that necessitate forcing conditions with tosylates [1]. The mesylate group enables reactivity with primary amines, thiols, and alcohols to yield stable carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds .

Nucleophilic substitution SN2 kinetics Leaving group ability PROTAC linker conjugation

PEG2 Spacer Length: Quantified Rotatable Bond and Heavy Atom Count Differentiates from PEG1 and PEG4 Analogs for Linker Flexibility Optimization

Benzyl-PEG2-MS features a two-unit PEG spacer (PEG2) with 9 rotatable bonds and 18 heavy atoms, placing it between Benzyl-PEG1-Ms (shorter, less flexible) and Benzyl-PEG4-MS (longer, more flexible) in the mesylate PROTAC linker series . The PEG2 spacer length provides a linker extension of approximately 8-10 Å, which is frequently identified as an optimal range for facilitating productive ternary complex formation between E3 ligase and target protein in PROTAC design studies [1].

PROTAC linker design PEG spacer length Rotatable bonds Ternary complex formation

Commercial Purity Specification: ≥98% HPLC Purity with NMR and Mass Confirmation Documentation Available for Procurement Verification

Commercial suppliers of Benzyl-PEG2-MS consistently specify purity at ≥98% as determined by HPLC, with accompanying Certificate of Analysis (COA) documentation including 1H NMR and mass spectrometry confirmation [1]. This purity threshold meets or exceeds the ≥95% specification typical for research-grade PROTAC linkers and is documented to be maintained for up to 24 months when stored as powder at -20°C in tightly sealed containers [2].

PROTAC linker purity HPLC analysis Quality control Analytical characterization

Storage Stability: Powder Form Maintains Integrity for 24 Months at -20°C with Quantified Solution Stability Windows

Benzyl-PEG2-MS demonstrates defined storage stability parameters that inform procurement and inventory management decisions. The powder form maintains integrity for 24 months when stored at -20°C in tightly sealed vials [1]. For solution-phase storage, DMSO stock solutions remain stable for 6 months at -80°C, 2 weeks at 4°C, and are recommended for same-day use when stored at ambient temperature . These parameters are consistent across multiple vendor specifications and provide predictable stability windows for experimental planning .

Linker stability Storage conditions Solution shelf-life PROTAC reagent handling

Benzyl Protecting Group Orthogonality: Hydrogenolysis Deprotection Enables Sequential PROTAC Assembly Without Competing Functional Group Interference

The benzyl (Bn) protecting group in Benzyl-PEG2-MS is removable via hydrogenolysis under catalytic hydrogenation conditions (H2, Pd/C), which is orthogonal to acid-labile protecting groups (e.g., Boc, t-butyl esters) and base-labile protecting groups (e.g., Fmoc) . This orthogonality allows for sequential deprotection strategies in multi-step PROTAC synthesis where the mesylate terminus is first conjugated to one ligand, followed by benzyl deprotection to reveal a hydroxyl group for subsequent functionalization or direct conjugation .

Protecting group strategy Hydrogenolysis Orthogonal deprotection PROTAC synthesis

Benzyl-PEG2-MS: Validated Application Scenarios for PROTAC Development and Bioconjugation Workflows


PROTAC Linker for VHL or CRBN E3 Ligase-Based Degrader Assembly Requiring PEG2 Spacer Length

Benzyl-PEG2-MS is optimally deployed as a linker component in PROTAC synthesis programs where a two-unit PEG spacer length (PEG2) is required. The compound's 9 rotatable bonds provide sufficient conformational flexibility to accommodate ternary complex formation between E3 ligases (VHL, CRBN) and target proteins, while the intermediate PEG2 length (approximately 8-10 Å extended reach) avoids the entropic penalties associated with longer PEG4 or PEG6 linkers [1]. The mesylate leaving group enables efficient conjugation to amine-containing E3 ligase ligands (e.g., VHL ligand derivatives) under standard SN2 conditions, followed by benzyl deprotection via hydrogenolysis to reveal the hydroxyl terminus for subsequent target protein ligand attachment .

Sequential PROTAC Assembly Using Orthogonal Benzyl Deprotection in Multi-Step Synthesis Protocols

In PROTAC synthesis workflows requiring sequential conjugation steps with incompatible functional groups, Benzyl-PEG2-MS provides a strategic advantage through its benzyl protecting group's orthogonal hydrogenolysis deprotection mechanism [1]. The linker can be first conjugated via its mesylate terminus to an amine-containing ligand. The benzyl group remains intact during this step and through subsequent acid/base-sensitive transformations. After completion of all incompatible reaction steps, catalytic hydrogenation (H2, Pd/C) selectively removes the benzyl group to expose a hydroxyl terminus for final conjugation, without affecting Boc, Fmoc, or ester functionalities elsewhere in the molecule . This sequential deprotection capability is particularly valuable when assembling PROTACs containing acid-labile warheads or base-sensitive moieties.

Pre-Clinical PROTAC Library Synthesis with Controlled Linker Flexibility and Reproducible Batch Quality

For PROTAC library synthesis and structure-activity relationship (SAR) studies where linker length and flexibility must be systematically varied, Benzyl-PEG2-MS represents the intermediate PEG-length candidate between Benzyl-PEG1-Ms and Benzyl-PEG4-MS [1]. The compound's commercial availability at ≥98% purity with documented analytical characterization (HPLC, NMR, MS) ensures batch-to-batch consistency across multiple synthesis campaigns, which is essential for generating reliable SAR data . The documented 6-month DMSO stock stability at -80°C further supports high-throughput library synthesis by enabling bulk stock preparation and minimizing between-run variability from fresh weighings .

Bioconjugation Intermediate for Controlled Release of PEG-Modified Amine-Containing Payloads

Beyond PROTAC applications, Benzyl-PEG2-MS functions as a versatile bioconjugation intermediate where a PEG2 spacer with orthogonal protecting groups is required. The mesylate terminus reacts with amine-containing payloads (peptides, small molecule drugs, fluorescent probes) to form stable secondary amine or amide linkages following nucleophilic displacement [1]. The benzyl-protected hydroxyl terminus remains masked until hydrogenolysis reveals the free alcohol for subsequent activation (e.g., conversion to NHS ester, azide, or alkyne) and conjugation to targeting moieties. This orthogonal protection strategy is particularly valuable in antibody-drug conjugate (ADC) linker-payload synthesis and surface functionalization of nanoparticles where controlled sequential conjugation is essential .

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